Einecs 275-468-4
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Overview
Description
Einecs 275-468-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 275-468-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups within the molecule.
Scientific Research Applications
Einecs 275-468-4 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals, materials, or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 275-468-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, biochemical pathways, or physiological responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Einecs 275-468-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular formulas or those that undergo similar chemical reactions can be considered for comparison . The unique properties of this compound, such as its specific reactivity, stability, or biological activity, can be emphasized in comparison to these similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields. By comparing it with similar compounds, its unique properties and potential can be further appreciated.
Properties
CAS No. |
71459-59-1 |
---|---|
Molecular Formula |
C70H61Cl2N11O15P2 |
Molecular Weight |
1429.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C70H61Cl2N11O15P2/c1-88-52-27-19-48(20-28-52)70(47-17-10-5-11-18-47,49-21-29-53(89-2)30-22-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-13-6-3-7-14-45)98-100(87,96-55-33-25-51(72)26-34-55)92-40-59-57(97-99(86,91-36-12-35-73)95-54-31-23-50(71)24-32-54)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-15-8-4-9-16-46/h3-11,13-34,41-44,56-61H,12,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1 |
InChI Key |
OKWZLCMAIDZXFN-XELHUNASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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